![molecular formula C₂₄H₂₂O₁₃ B1142354 Emodin 8-O-β-D-(6'-O-Malonylglucoside) CAS No. 928262-58-2](/img/no-structure.png)
Emodin 8-O-β-D-(6'-O-Malonylglucoside)
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Overview
Description
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin . Emodin is a natural anthraquinone derivative found in various Chinese medicinal herbs . It has been used as an active constituent of many herbal laxatives .
Synthesis Analysis
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin . The synthesis of this compound is not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
Emodin 8-O-β-D-(6’-O-Malonylglucoside) has a molecular weight of 518.42. Its boiling point is predicted to be 889.3±65.0 °C, and its density is predicted to be 1.675±0.06 g/cm3 .Scientific Research Applications
Anti-Cardiovascular Disease
Emodin has been found to have a wide activity of anti-cardiovascular diseases . It is involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases . As a new type of cardiovascular disease treatment drug, emodin has broad application prospects .
Anti-Inflammatory
Emodin has been shown to have anti-inflammatory properties . It represents multiple health benefits in the treatment of diseases such as immune-inflammatory abnormality .
Anti-Cancer
Emodin has been found to suppress cell viability and proliferation and induce G1 cell cycle arrest in human colorectal cancer and neuroblastoma cells in vitro . It inhibits tumor growth in human colorectal cancer cell HCT 116-bearing xenograft mice with low toxicity in the liver and kidney .
Anti-Bacterial
Emodin has been shown to have anti-bacterial properties . It represents multiple health benefits in the treatment of diseases such as bacterial infections .
Anti-Viral
Emodin has been shown to have anti-viral properties . It represents multiple health benefits in the treatment of diseases such as viral infections .
Lipid-Lowering Effects
The detection of ethylene glycol, glycerol, and glycerate in the liver may be related to the lipid-lowering effects of Emodin and EG . These results provide valuable information for a deeper understanding of the safety and efficacy of Emodin and EG .
Mechanism of Action
Target of Action
Emodin 8-O-β-D-(6’-O-Malonylglucoside) (Em8G) is a metabolite of emodin It has been used for experimental treatment against sk-n-as neuroblastoma, t98g human glioblastoma, and c6 mouse glioblastoma cancer cells .
Biochemical Pathways
Em8G has been found to affect carbohydrate metabolism in male zebrafish and amino acid metabolism (such as arginine and proline metabolism) in females . This suggests that energy metabolism disorder may be a potential mechanism of its action.
Pharmacokinetics
Its boiling point is predicted to be 8893±650 °C, and its density is predicted to be 1675±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Em8G has been found to cause hepatotoxicity . It has also been observed to promote cell proliferation by regulating cell cycle progression .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Emodin 8-O-β-D-(6'-O-Malonylglucoside) involves the protection of emodin and glucoside, followed by the coupling of the two protected compounds, and finally, deprotection to obtain the desired product.", "Starting Materials": [ "Emodin", "Glucoside", "Malonic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid" ], "Reaction": [ "Emodin is protected with acetic anhydride and pyridine to form emodin acetate.", "Glucoside is protected with methanesulfonic acid and methanol to form methyl glucoside.", "Emodin acetate and methyl glucoside are coupled using DCC, DMAP, and DIPEA to form emodin 8-O-acetyl-β-D-glucoside.", "The acetyl group is removed using methanol and sodium methoxide to form emodin 8-O-β-D-glucoside.", "Malonic acid is protected with chloroform and triethylamine to form malonyl chloride.", "Methyl glucoside is protected with malonyl chloride and triethylamine to form 6'-O-malonylglucoside.", "Emodin 8-O-β-D-glucoside and 6'-O-malonylglucoside are coupled using DCC, DMAP, and DIPEA to form emodin 8-O-β-D-(6'-O-malonylglucoside).", "The protecting groups are removed using methanol and sodium methoxide to obtain the desired product." ] } | |
CAS RN |
928262-58-2 |
Product Name |
Emodin 8-O-β-D-(6'-O-Malonylglucoside) |
Molecular Formula |
C₂₄H₂₂O₁₃ |
Molecular Weight |
518.42 |
synonyms |
8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione |
Origin of Product |
United States |
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